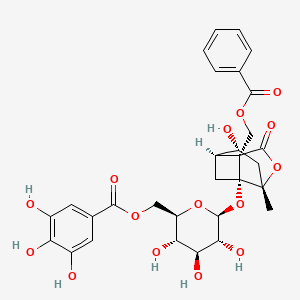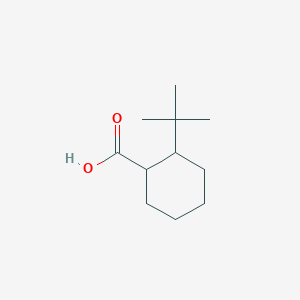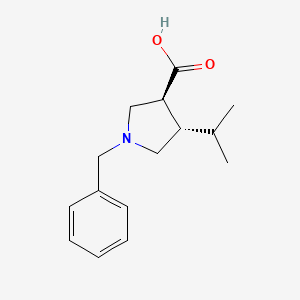![molecular formula C19H20N2O6S B2506956 2,5-dimethoxy-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide CAS No. 339016-96-5](/img/structure/B2506956.png)
2,5-dimethoxy-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2,5-dimethoxy-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide" is a derivative of benzenesulfonamide, a class of compounds known for their diverse biological activities. Benzenesulfonamides are often used as a scaffold for the development of new therapeutic agents due to their ability to interact with various biological targets.
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives can involve multiple steps, including the formation of Schiff bases and reactions with different aldehydes or ketones. For instance, a Schiff base derivative of sulfamethoxazole was synthesized by reacting it with 2-hydroxy-3-methoxybenzaldehyde, as described in the spectroscopic studies paper . Although the exact synthesis of the compound is not detailed in the provided papers, similar synthetic strategies could be employed.
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives can be quite complex, with the potential for tautomerism, as seen in the Schiff base derivative where enol-imine and keto-amine forms exist . The crystallographic data provided for similar compounds indicate that these molecules can crystallize in various space groups with specific cell parameters, which can be crucial for understanding their interactions and stability .
Chemical Reactions Analysis
Benzenesulfonamide derivatives can undergo various chemical reactions, including photochemical decomposition. For example, sulfamethoxazole can produce multiple photoproducts under acidic conditions, indicating that the benzenesulfonamide core is photolabile . This property could be relevant for the compound , especially if it is intended for use in light-sensitive applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. Schiff bases derived from these compounds exhibit photochromic and thermochromic characteristics due to proton transfer mechanisms . Additionally, the presence of substituents like methoxy groups can affect the solubility, crystallinity, and overall reactivity of these molecules . The compound "2,5-dimethoxyl-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide" likely shares similar properties due to its structural similarities.
Applications De Recherche Scientifique
Photodynamic Therapy Applications
- A study by Pişkin, Canpolat, & Öztürk (2020) reported the synthesis of new zinc phthalocyanine substituted with benzenesulfonamide derivative groups, which shows promise for photodynamic therapy in cancer treatment. This compound exhibits high singlet oxygen quantum yield and good fluorescence properties, crucial for Type II mechanisms in photodynamic therapy.
Photochemical Decomposition Studies
- Zhou & Moore (1994) investigated the photochemical decomposition of sulfamethoxazole, a compound containing a benzenesulfonamide group similar to the one . They identified primary photoproducts and proposed pathways for their formation, indicating the photolability of such compounds in acidic solutions (Zhou & Moore, 1994).
Pharmacological Activity
- A study by Thamizharasi, Vasantha, & Reddy (2002) synthesized anti-microbial drugs from benzenesulfonamide derivatives. They noted that small structural changes in these compounds could result in enhanced pharmacological activity, highlighting the importance of structural variations in benzenesulfonamide compounds (Thamizharasi, Vasantha, & Reddy, 2002).
Anti-HIV and Antifungal Activity
- Zareef, Iqbal, Al-Masoudi, Zaidi, Arfan, & Shahzad (2007) reported the preparation of novel benzenesulfonamides with anti-HIV and antifungal properties. This underscores the potential therapeutic applications of such compounds in treating viral and fungal infections (Zareef et al., 2007).
Carbonic Anhydrase Inhibition
- Altug et al. (2017) synthesized benzenesulfonamide containing isoxazole compounds and demonstrated their effectiveness as inhibitors of human carbonic anhydrase isoforms, suggesting potential applications in medical conditions involving these enzymes (Altug et al., 2017).
Synthesis of Novel Compounds
- Fahim & Shalaby (2019) conducted a study on the synthesis and characterization of novel benzenesulfonamide derivatives. They also explored the potential interaction of these compounds against specific biological targets, highlighting the broad applicability of such compounds in creating new therapeutic agents (Fahim & Shalaby, 2019).
Mécanisme D'action
Target of action
The compound contains a benzenesulfonamide moiety, which is a common structural feature in many drugs and is known to interact with various enzymes and receptors . .
Biochemical pathways
Without specific information, it’s difficult to predict the exact biochemical pathways this compound might affect. Compounds with similar structures have been found to interact with theserotonin 5-HT2A receptor , which plays a crucial role in various neurological and physiological processes .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on various factors such as its solubility, stability, and the presence of functional groups that could be metabolized by enzymes. For instance, the methoxy groups could potentially be demethylated by enzymes in the liver .
Propriétés
IUPAC Name |
2,5-dimethoxy-N-[[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O6S/c1-24-14-6-4-13(5-7-14)17-10-16(27-21-17)12-20-28(22,23)19-11-15(25-2)8-9-18(19)26-3/h4-11,20H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLZVALQWUBJLOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=C2)CNS(=O)(=O)C3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d]thiazol-2-yl)-2-((5-((2-(4-chlorophenoxy)acetamido)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamide](/img/structure/B2506873.png)

![ethyl 2-[[(Z)-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2506877.png)

![N-[6-acetamido-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide](/img/structure/B2506880.png)
![3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-imine](/img/structure/B2506882.png)

![5-Bromo-1-ethyl-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B2506887.png)
![1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-4-(2-thienyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2506888.png)
![2-[(4-Methylphenyl)methyl-prop-2-ynylamino]-N-(2-oxothiolan-3-yl)acetamide](/img/structure/B2506890.png)

![[4-[(3-Bromophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2506894.png)
![N-(sec-butyl)-1-(4-{[(4-methoxyphenyl)sulfonyl]amino}benzoyl)piperidine-4-carboxamide](/img/structure/B2506895.png)
![2-(allylthio)-5-(pyridin-3-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2506896.png)